molecular formula C12H16N2O2 B1428156 4-(1,4-Oxazepane-4-carbonyl)aniline CAS No. 1343663-08-0

4-(1,4-Oxazepane-4-carbonyl)aniline

Cat. No. B1428156
M. Wt: 220.27 g/mol
InChI Key: HYEMDDSEBRMFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1,4-Oxazepane-4-carbonyl)aniline” is a chemical compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for “4-(1,4-Oxazepane-4-carbonyl)aniline” is 1S/C12H16N2O2/c13-11-4-2-10(3-5-11)12(15)14-6-1-8-16-9-7-14/h2-5H,1,6-9,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“4-(1,4-Oxazepane-4-carbonyl)aniline” is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.

Scientific Research Applications

  • Heterocyclic Liquid Crystals Synthesis : Compounds derived from 1,3-oxazepane-4,7-dione cores, which are structurally related to 4-(1,4-Oxazepane-4-carbonyl)aniline, have been synthesized and studied for their mesomorphic behavior. These compounds, including derivatives of 1,3-oxazepine-4,7-dione and 1,3-oxazepine-1,5-dione cores, show high phase transition temperatures, and some exhibit nematic phase characteristics (Yeap, Mohammad, & Osman, 2010).

  • Carbonylative Coupling Research : Research on the carbonylative coupling of aniline derivatives, which are structurally similar to 4-(1,4-Oxazepane-4-carbonyl)aniline, has been conducted. This study focused on the synthesis of acrylamide derivatives through catalyzed reactions under specific conditions (Ali, El-Ghanam, Fettouhi, & Tijani, 2000).

  • Synthesis of 1,4-Oxazepanes : A study has been conducted on the synthesis of some 1,4-oxazepanes fused with 1,6-anhydro-β-D-hexopyranoses. This research explored the preparation of these compounds from specific precursors and investigated their structural properties (Trtek, Černý, Trnka, Buděšínský, & Císařová, 2004).

  • Novel Route to 1,4-Oxazepane Derivatives : An overview of new developments in the synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines has been provided, highlighting the versatility of these compounds in organic synthesis (Vessally, Hosseinian, Edjlali, Bekhradnia, & Esrafili, 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(4-aminophenyl)-(1,4-oxazepan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-11-4-2-10(3-5-11)12(15)14-6-1-8-16-9-7-14/h2-5H,1,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEMDDSEBRMFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,4-Oxazepane-4-carbonyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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